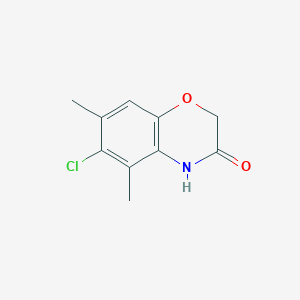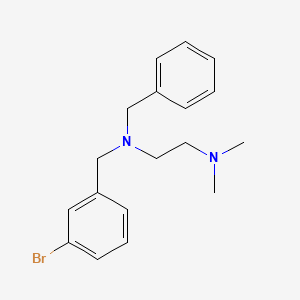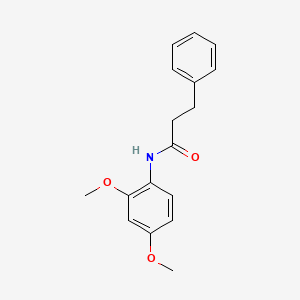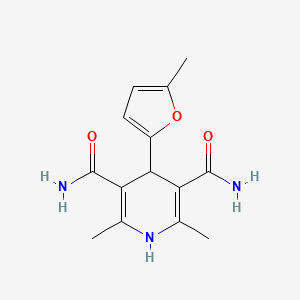![molecular formula C19H19N3 B5815268 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as DMTQ, is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. DMTQ is a derivative of isoquinoline and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, it has been suggested that this compound may act as a GABA-A receptor agonist, which could explain its anticonvulsant effects. It has also been shown to modulate the activity of dopamine receptors, which could explain its potential therapeutic effects for Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models, suggesting its potential as an anticonvulsant agent. It has also been found to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects for Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its well-established synthesis method, which allows for easy reproducibility. Additionally, this compound has been extensively studied in animal models, and its pharmacological properties have been well-characterized. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, research could focus on developing new derivatives of this compound with improved pharmacological properties and reduced toxicity. Finally, studies could investigate the potential use of this compound in other neurological disorders, such as epilepsy and neuropathic pain.
Conclusion:
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential pharmacological properties. Its synthesis method has been well-established, and its pharmacological properties have been extensively studied in animal models. This compound has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Its potential as a therapeutic agent for the treatment of Parkinson's disease is an area of interest for future research. While this compound has some limitations, its well-characterized pharmacological properties make it a promising compound for further study.
Métodos De Síntesis
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can be synthesized through the reaction of 3-phenyl-1-propanol with 2,4-pentanedione in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
Aplicaciones Científicas De Investigación
5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease. This compound has been studied extensively in animal models and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
5,5-dimethyl-3-(4-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-10-14(11-9-13)17-20-21-18-16-7-5-4-6-15(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFESZQRDPUZMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)



![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)

![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)
![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)